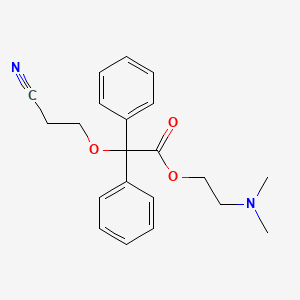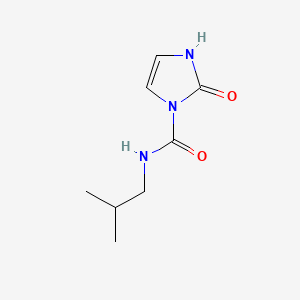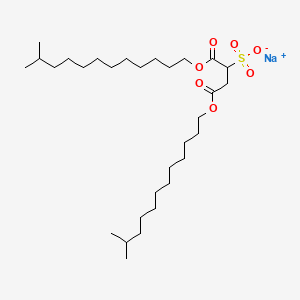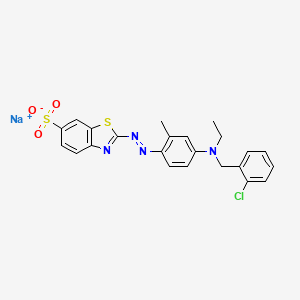
2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate is a complex organic compound with a molecular formula of C23H20ClN4O3S2.Na and a molecular weight of 523.003 . This compound is known for its unique structural features, which include an azo group, a benzothiazole ring, and a sulfonate group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate involves multiple steps, typically starting with the preparation of the azo compound. The synthetic route generally includes the following steps:
Diazotization: The primary amine is converted into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a benzothiazole derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation to introduce the sulfonate group.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt.
Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: The compound is used in biological assays and staining techniques due to its azo dye properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate involves its interaction with molecular targets through its azo and benzothiazole groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological assays or therapeutic research .
Comparación Con Compuestos Similares
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate can be compared with other similar compounds, such as:
Sodium 2-[[4-[(2-methylbenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate: Similar structure but with a methyl group instead of a chlorine atom.
Sodium 2-[[4-[(2-bromobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Número CAS |
70693-60-6 |
|---|---|
Fórmula molecular |
C23H20ClN4NaO3S2 |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
sodium;2-[[4-[(2-chlorophenyl)methyl-ethylamino]-2-methylphenyl]diazenyl]-1,3-benzothiazole-6-sulfonate |
InChI |
InChI=1S/C23H21ClN4O3S2.Na/c1-3-28(14-16-6-4-5-7-19(16)24)17-8-10-20(15(2)12-17)26-27-23-25-21-11-9-18(33(29,30)31)13-22(21)32-23;/h4-13H,3,14H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
ANGVLEAZYHROFT-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC1=CC=CC=C1Cl)C2=CC(=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


palladium(II)]](/img/structure/B13776679.png)
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
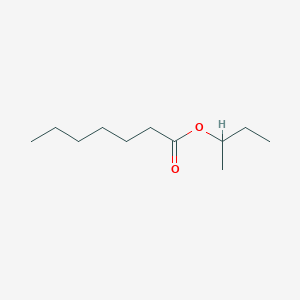
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
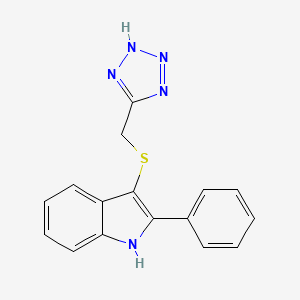

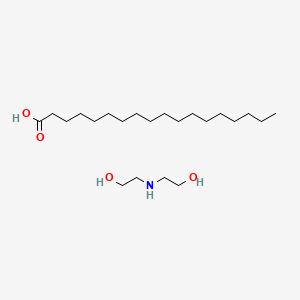
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
